Scaffold Simplification from Triazoloquinoxalin-1-one Retains Nanomolar A2A Affinity with Reduced Molecular Complexity
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold was identified through molecular simplification of the previously reported 1,2,4-triazolo[4,3-a]quinoxalin-1-one series [1]. This reduction in ring system size (from tricyclic to bicyclic core) successfully maintained nanomolar hA2A adenosine receptor affinity while reducing molecular weight and structural complexity—a critical advantage for downstream medicinal chemistry optimization. The unsubstituted core scaffold (CAS 53975-75-0) itself is the minimal pharmacophoric unit from which high-affinity antagonists are built [1].
| Evidence Dimension | Scaffold complexity and hA2A affinity retention |
|---|---|
| Target Compound Data | Bicyclic scaffold (MW 136.11) yields derivatives with Ki = 2.9–10 nM for hA2A AR |
| Comparator Or Baseline | Triazolo[4,3-a]quinoxalin-1-one (tricyclic scaffold, higher MW) served as parent chemotype |
| Quantified Difference | Simplified core retains full nanomolar potency range (Ki 2.9–10 nM) while eliminating one fused ring |
| Conditions | Radioligand binding assays at cloned human adenosine A2A receptor |
Why This Matters
Lower molecular weight scaffolds generally offer superior synthetic tractability and more favorable physicochemical properties for lead optimization; this differentiation justifies selecting the pyrazin-3-one core over bulkier quinoxaline-based alternatives.
- [1] Falsini M, Squarcialupi L, Catarzi D, et al. The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Structural Investigations to Target the A2A Receptor Subtype. J Med Chem. 2017;60(13):5772-5790. View Source
